2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide
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Overview
Description
2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide is a chemical compound that belongs to the benzothiazolium family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide typically involves the reaction of benzothiazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their structure and function. The compound’s bromide ion can also participate in ionic interactions, enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzothiazol-3-ium-3-yl)-1-butanesulfonate
- (2-Methyl-1,3-benzothiazol-3-ium-3-yl)acetate
- 3-{2-[2-(Methylsulfanyl)-1-buten-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-propan-2-ylacetamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.BrH/c1-9(2)13-12(15)7-14-8-16-11-6-4-3-5-10(11)14;/h3-6,8-9H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZNTRXTMUFCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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